4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 610279-48-6
Cat. No.: VC11794945
Molecular Formula: C13H14N6
Molecular Weight: 254.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 610279-48-6 |
|---|---|
| Molecular Formula | C13H14N6 |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | [1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
| Standard InChI | InChI=1S/C13H14N6/c1-9-2-4-10(5-3-9)7-19-13-11(6-17-19)12(18-14)15-8-16-13/h2-6,8H,7,14H2,1H3,(H,15,16,18) |
| Standard InChI Key | CDTKKVKZZZGALS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN |
Introduction
4-Hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, known for its diverse pharmacological applications and structural versatility.
Synthesis
The synthesis of 4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. A common synthetic route begins with the reaction of hydrazine hydrate with a suitable precursor to form an intermediate, which is then treated with 4-methylbenzyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide or ethanol and may require catalysts such as sodium ethoxide for optimal yields.
Biological Activity
4-Hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits promising biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound disrupts cell cycle progression, affecting the transition from the G1 phase to the S phase, which leads to apoptosis in cancer cells. Studies have shown that compounds within this class exhibit significant antiproliferative activity against various cancer cell lines.
Applications in Medicinal Chemistry
The compound serves as a versatile intermediate for synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. Its unique reactivity and biological efficacy make it a valuable scaffold for developing novel therapeutic agents. The presence of functional groups allows for further derivatization, enhancing its utility in synthetic chemistry and medicinal applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume